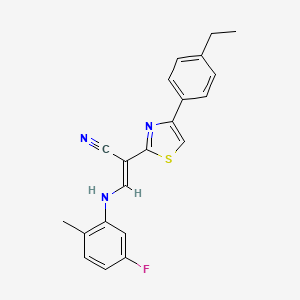

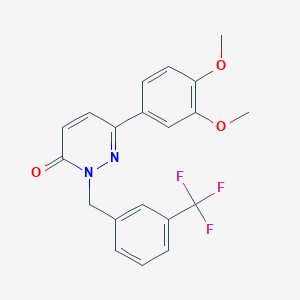

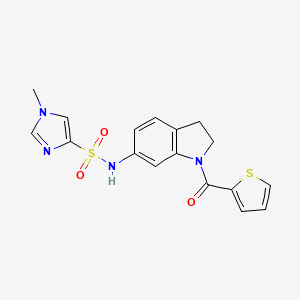

![molecular formula C8H12BrN3 B2923434 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine CAS No. 2167080-92-2](/img/structure/B2923434.png)

1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Reactivity and Catalysis

- Palladium-catalyzed Arylations : A study described the successful use of pyrazole derivatives, similar in structure to the compound of interest, in palladium-catalyzed direct arylation reactions. These reactions were performed using a palladium catalyst and KOAc as a base, leading to the regioselective synthesis of C4-arylated pyrazoles without decomposition of the cyclopropyl unit, showcasing the compound's utility in complex organic synthesis processes (Sidhom et al., 2018).

Synthesis of Heterocyclic Compounds

- Formation of Tricyclic Compounds : Intramolecular palladium-catalyzed direct arylations of 5-aminopyrazoles bearing substituents on the amino group have been used to form tricyclic compounds, demonstrating the versatility of such structures in synthesizing complex molecular architectures (Yakovenko et al., 2020).

Diverse Organic Transformations

- Ring Expansion and Cross-Coupling : Research involving the ring opening of gem-dibromocyclopropyl carbohydrates has shown that such structures can lead to a variety of compounds, including 2-C-(bromomethylene)pyranosides and bromooxepines, through base-promoted ring opening and silver-promoted ring expansion. This indicates the potential of the cyclopropyl-containing compounds in generating structurally diverse molecules (Moore et al., 2014).

Antibacterial Activity

- Design and Synthesis of Antibacterial Agents : A series of novel derivatives containing the core structure similar to the queried compound were synthesized and evaluated for their antibacterial activity. This work highlights the potential of such compounds in the development of new antibacterial agents (Prasad, 2021).

Multicomponent Domino Reactions

- Synthesis of Functionalized Molecules : A study demonstrated the use of L-proline-catalyzed, on-water, four-component domino reaction involving pyrazoles, leading to densely functionalized molecules. This underscores the compound's utility in eco-friendly chemical synthesis processes (Prasanna et al., 2013).

Mecanismo De Acción

Target of Action

It’s known that 4-substituted pyrazoles, such as this compound, can act as inhibitors of liver alcohol dehydrogenase . Additionally, compounds with similar structures have been reported to target Discoidin Domain Receptors (DDRs), which are potential targets in anti-fibrosis treatment .

Mode of Action

Bromine atoms in similar compounds have been suggested to occupy the hydrophobic cavity of the p-loop pocket, leading to strong inhibition of certain targets .

Biochemical Pathways

Compounds with similar structures have been reported to inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake .

Pharmacokinetics

For instance, the compound is reported to be a solid at room temperature , which might influence its absorption and distribution.

Result of Action

Similar compounds have been reported to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to air can lead to the loss of lattice solvent from methanol solvates of similar compounds, yielding solvent-free powders . Therefore, the storage and handling conditions of this compound can significantly impact its stability and efficacy.

Propiedades

IUPAC Name |

1-[1-(4-bromopyrazol-1-yl)cyclopropyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3/c1-6(10)8(2-3-8)12-5-7(9)4-11-12/h4-6H,2-3,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJCLIJRNHNGJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CC1)N2C=C(C=N2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

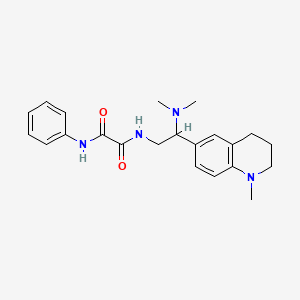

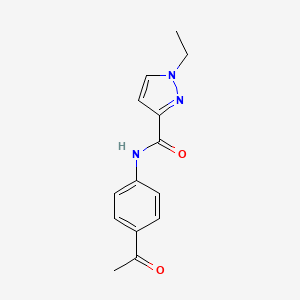

![N-[2-Fluoro-4-(2-oxopyridin-1-yl)phenyl]prop-2-enamide](/img/structure/B2923353.png)

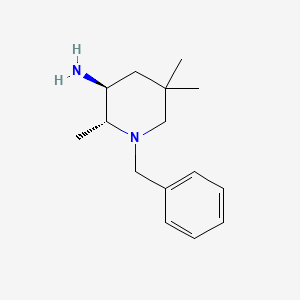

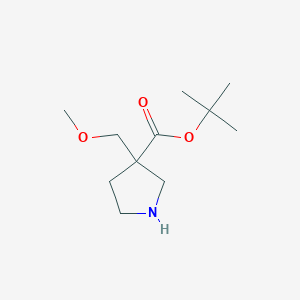

![1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2923355.png)

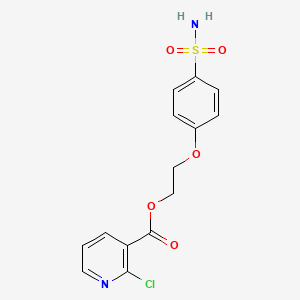

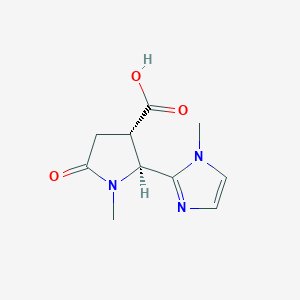

![6-(3,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2923362.png)

![N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2923367.png)